N-(3-butoxypropyl)-4-nitrobenzenesulfonamide
Description
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a butoxypropyl group and a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.
Properties
IUPAC Name |
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-2-3-10-20-11-4-9-14-21(18,19)13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPVJZVBQLWZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of benzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The butoxypropyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-4-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(3-butoxypropyl)-4-methoxy-3-nitrobenzamide
- 3-butoxypropylamine
- 4-nitrobenzenesulfonamide
Uniqueness
N-(3-butoxypropyl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the butoxypropyl group enhances its solubility and potential interactions with biological membranes, while the nitro and sulfonamide groups contribute to its antibacterial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
